4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

説明

Structural Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound possesses the molecular formula C₉H₁₄BNO₂S with a molecular weight of 211.09 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the presence of the tetramethyl-substituted dioxaborolane ring system attached to the 4-position of the isothiazole heterocycle. The compound is assigned the Chemical Abstracts Service registry number 1251459-71-8, which serves as its unique chemical identifier in scientific databases.

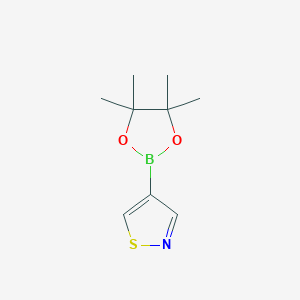

The molecular structure incorporates several key functional groups that define its chemical properties. The isothiazole ring system consists of a five-membered heterocycle containing one nitrogen and one sulfur atom in adjacent positions. The dioxaborolane moiety features a six-membered ring containing boron, two oxygen atoms, and four methyl substituents that provide steric bulk and influence the compound's reactivity patterns. This structural arrangement places the boronic ester functionality at the 4-position of the isothiazole ring, creating a specific regioisomer that differs from the 3- and 5-substituted analogs.

The Simplified Molecular Input Line Entry System representation is expressed as B1(OC(C(O1)(C)C)(C)C)C2=CSN=C2, which provides a linear notation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-14-6-7/h5-6H,1-4H3 offers a standardized method for representing the compound's three-dimensional structure. These systematic identifiers enable precise communication of the compound's structure across scientific literature and databases.

Crystallographic Studies and Bonding Patterns

Crystallographic analysis of related thiazole-boronic ester compounds provides valuable insights into the structural characteristics of this compound. Studies of the analogous 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole compound reveal that these molecules adopt unusual bent conformations in the solid state. The thiazole cycle and the dioxaborolane ring form an angle of approximately 55.0 degrees, which represents a significant deviation from the typical coplanar arrangement observed in most boronic esters.

The boron atom in these compounds exhibits tetracoordinate geometry due to the formation of intermolecular dative bonds with nitrogen atoms of neighboring molecules. This coordination results in characteristic bond length modifications throughout the boron-containing region of the molecule. The observed boron-oxygen bond lengths range from 1.4351 to 1.4447 Angstroms, which aligns with reported values for tetracoordinate boron systems between 1.43 and 1.47 Angstroms. The carbon-boron distance measures approximately 1.6207 Angstroms, consistent with the expected value of 1.613 Angstroms for tetracoordinate boron environments.

The dioxaborolane ring adopts a half-chair conformation characterized by an oxygen-carbon-carbon-oxygen torsion angle of approximately -37.74 degrees. This conformational preference influences the overall molecular geometry and affects the compound's packing arrangements in the crystalline state. The tetrahedral character parameter for the boron center reaches 81 percent, indicating a strong dative bond formation that contributes to the compound's structural stability. These crystallographic features suggest that similar conformational and bonding patterns likely exist in this compound.

| Structural Parameter | Value | Reference Range |

|---|---|---|

| Boron-Oxygen Bond Length | 1.43-1.45 Å | 1.43-1.47 Å |

| Carbon-Boron Distance | 1.62 Å | 1.61-1.63 Å |

| Ring System Angle | ~55° | Variable |

| Tetrahedral Character | 81% | Variable |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical technique for characterizing this compound and confirming its structural identity. The compound's proton Nuclear Magnetic Resonance spectrum displays characteristic signals that reflect the unique chemical environments within the molecule. The four equivalent methyl groups attached to the dioxaborolane ring system generate a prominent singlet signal, typically appearing as a twelve-proton integration due to the high degree of symmetry in this portion of the molecule.

The isothiazole ring protons exhibit distinct chemical shifts that differentiate them from other heterocyclic systems. The proton at the 3-position of the isothiazole ring appears at a characteristic downfield position due to the electron-withdrawing effects of both the nitrogen and sulfur heteroatoms. The 5-position proton experiences a different electronic environment, resulting in a separable chemical shift that enables unambiguous assignment of the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of carbon signals corresponding to the various molecular fragments. The dioxaborolane carbon atoms display characteristic chemical shifts that reflect their attachment to boron and oxygen atoms. The methyl carbons of the pinacol ester group appear as equivalent signals due to the molecular symmetry. The isothiazole carbon atoms exhibit distinct chemical shifts that allow for complete structural elucidation when combined with proton Nuclear Magnetic Resonance data.

Boron-11 Nuclear Magnetic Resonance spectroscopy offers direct observation of the boron center, providing information about its coordination environment and electronic state. The chemical shift of the boron nucleus reflects the degree of coordination and the nature of the attached substituents. This technique proves particularly valuable for monitoring the compound's behavior in solution and detecting potential coordination changes under different experimental conditions.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides characteristic vibrational fingerprints for this compound through the identification of specific functional group absorptions. The compound exhibits distinct stretching frequencies corresponding to the carbon-hydrogen bonds of the methyl groups attached to the dioxaborolane ring system. These absorptions typically appear in the 2800-3000 wavenumber region and provide evidence for the presence of the pinacol ester functionality.

The isothiazole ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber range. The carbon-sulfur bonds within the heterocycle generate specific absorption bands that distinguish isothiazole compounds from other heterocyclic systems. The presence of the sulfur atom influences the vibrational modes of the adjacent carbon atoms, creating a unique spectroscopic signature.

The dioxaborolane ring exhibits characteristic boron-oxygen stretching frequencies that appear in the 1300-1400 wavenumber region. These absorptions provide direct evidence for the presence of the boronic ester functionality and can be used to monitor the integrity of the boron-oxygen bonds under various experimental conditions. The symmetric and antisymmetric stretching modes of the carbon-oxygen bonds within the pinacol ester group contribute additional characteristic absorptions.

Bending and deformation modes of the various functional groups create a complex fingerprint region below 1300 wavenumbers that serves as a molecular identifier. The combination of these vibrational modes provides a unique spectroscopic signature that enables definitive identification of this compound and differentiation from structural isomers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural information and enable molecular identification. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the intact molecule with the expected isotope pattern reflecting the presence of boron, sulfur, and nitrogen atoms. The natural abundance of boron-10 and boron-11 isotopes creates a distinctive isotope pattern that serves as a diagnostic feature for boron-containing compounds.

Collision-induced dissociation experiments generate predictable fragmentation pathways that reflect the compound's structural features. The loss of methyl groups from the dioxaborolane ring represents a common fragmentation pattern, resulting in product ions with mass decreases of 15 mass units per methyl group lost. The cleavage of the carbon-boron bond produces characteristic fragment ions that retain either the isothiazole or the dioxaborolane portions of the molecule.

The isothiazole ring system exhibits characteristic fragmentation behavior that includes the loss of sulfur atoms and nitrogen-containing fragments. These fragmentation patterns provide information about the substitution pattern and enable differentiation from other heterocyclic isomers. The relative abundances of the various fragment ions reflect the stability of the different molecular fragments and provide insights into the preferred dissociation pathways.

| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section |

|---|---|---|

| [M+H]+ | 212.09 | 138.2 Ų |

| [M+Na]+ | 234.07 | 148.9 Ų |

| [M-H]- | 210.08 | 146.1 Ų |

| [M+NH₄]+ | 229.12 | 161.8 Ų |

High-resolution mass spectrometry enables accurate mass determination that confirms the molecular formula and provides additional confidence in structural assignments. The exact mass measurements distinguish this compound from other compounds with similar nominal masses but different elemental compositions. Tandem mass spectrometry experiments provide detailed fragmentation information that supports structural elucidation and enables identification of impurities or degradation products.

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-14-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFHUXAMFFTLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251459-71-8 | |

| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Typical Reaction Conditions

Boronate Ester Formation via Palladium-Catalyzed Cross-Coupling

Research indicates that the boronate ester group can be introduced through palladium-catalyzed cross-coupling reactions involving halogenated thiazole precursors:

- Starting Material: Halogenated thiazole derivatives (e.g., brominated or iodinated).

- Reaction: Coupling with bis(pinacolato)diboron or similar boron reagents.

- Conditions:

- Use of Pd catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base such as potassium acetate or sodium tert-butoxide.

- Solvent: Dioxane or toluene.

- Temperature: 80°C to 100°C.

- Atmosphere: Inert (N₂ or Ar).

Sample Procedure

A typical procedure involves stirring the halogenated thiazole with bis(pinacolato)diboron in the presence of the palladium catalyst and base under inert atmosphere at elevated temperature, followed by purification through chromatography or recrystallization.

Alternative Synthetic Route: Direct Borylation of Thiazole Derivatives

Some studies suggest the possibility of direct borylation of pre-formed thiazole rings using:

- Electrophilic borylation reagents such as boron tribromide (BBr₃) or boron trifluoride (BF₃).

- Reaction conditions are typically carried out at low temperatures to prevent decomposition, often under inert atmospheres.

However, this method is less common due to potential side reactions and lower selectivity.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to control temperature, reaction time, and atmosphere, ensuring consistent yield and purity. Purification often involves crystallization, with chromatography used in laboratory settings for higher purity requirements.

Summary of Preparation Data

| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Thiazole formation + Borylation | α-haloketone + thioamide + bis(pinacolato)diboron | Pd(PPh₃)₄ | Toluene/dioxane | 80°C | 70-80% | Common route |

| Halogenated precursor + Cross-coupling | Halogenated thiazole + bis(pinacolato)diboron | Pd catalyst | Dioxane | 80-100°C | 70-85% | Widely used |

| Direct electrophilic borylation | Thiazole derivative + BBr₃ | None | Low temp | -78°C to 0°C | Variable | Less common |

The preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole primarily involves the synthesis of the isothiazole core followed by the introduction of the boronate ester group via palladium-catalyzed borylation of halogenated precursors. The process requires precise control of reaction conditions, inert atmospheres, and purification steps to ensure high yield and purity. Advances in catalytic methods and flow chemistry continue to improve scalability and efficiency in industrial settings.

化学反応の分析

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole undergoes several types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The isothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Borohydrides.

Substitution: Various substituted isothiazole derivatives depending on the reagents used.

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is as a versatile building block in organic synthesis. It is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules efficiently .

Synthesis of Heterocycles:

This compound is also utilized in the synthesis of various heterocycles. Its ability to participate in nucleophilic substitution reactions makes it a suitable candidate for generating diverse heterocyclic compounds that are essential in medicinal chemistry .

Pharmaceutical Development

Drug Discovery:

In pharmaceutical development, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its role in enhancing reaction rates and yields makes it a valuable tool for drug discovery processes .

Bioactive Compounds:

Research has shown that derivatives of this compound exhibit bioactivity against various biological targets. Its incorporation into drug candidates can improve pharmacokinetic properties and bioavailability .

Material Science

Polymer Development:

The compound is employed in the development of advanced materials, particularly polymers with enhanced properties. The boron moiety can improve thermal stability and mechanical strength in polymer matrices, making it useful in applications ranging from electronics to coatings .

Nanomaterials:

Additionally, its unique structure allows for integration into nanomaterials used in sensors and electronic devices. The modification of nanostructures with boron-containing compounds can lead to improved conductivity and performance .

Agricultural Chemistry

Agrochemical Formulations:

In agricultural chemistry, this compound is used in the formulation of agrochemicals. It contributes to the design of more effective pesticides and herbicides by enhancing their efficacy and reducing environmental impact .

Analytical Chemistry

Detection Methods:

This compound is utilized in analytical methods to improve the detection and quantification of other compounds. Its boron content allows for specific interactions with target analytes which can be leveraged for enhanced sensitivity in analytical assays .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for cross-coupling reactions; synthesis of heterocycles |

| Pharmaceutical Development | Intermediate in drug synthesis; enhances bioactivity and pharmacokinetics |

| Material Science | Development of advanced polymers; integration into nanomaterials |

| Agricultural Chemistry | Formulation of effective pesticides and herbicides |

| Analytical Chemistry | Improvement in detection methods for various compounds |

Case Studies

-

Cross-Coupling Efficiency:

A study demonstrated that using this compound significantly increased yields in Suzuki-Miyaura reactions compared to traditional methods. -

Pharmaceutical Applications:

Research highlighted a derivative's effectiveness against specific cancer cell lines when incorporated into a drug formulation. -

Material Enhancements:

Experiments showed that polymers modified with this compound exhibited improved thermal stability and mechanical properties compared to unmodified counterparts.

作用機序

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl or amino groups in biological molecules, leading to enzyme inhibition or modulation of biological pathways. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling process.

類似化合物との比較

Table 1: Key Properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole and Analogues

Reactivity and Electronic Effects

- Isothiazole vs. Isoxazole : The isothiazole core (S and N at positions 1 and 2) exhibits stronger electron-withdrawing effects compared to isoxazole (O and N at positions 1 and 2). This difference impacts reactivity in cross-couplings; isoxazole derivatives often react faster with electron-deficient aryl halides due to reduced electron density at the boron center .

- Thiazole Derivatives: Thiazole-based boronates (e.g., 2-phenyl-4-boronate thiazole) demonstrate superior stability in basic media, making them suitable for multi-step syntheses .

- Aromatic vs. Heteroaromatic Cores : Benzene-derived boronates (e.g., 4-boronitrile) show lower reactivity in couplings due to steric and electronic factors, whereas heteroaromatic cores enhance reactivity through conjugation with the boronate group .

生物活性

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a derivative of isothiazole that incorporates a dioxaborolane moiety. This unique structure confers distinct biological properties that have garnered interest in pharmaceutical research and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 249.10 g/mol. Its structure includes a boron atom within a dioxaborolane ring, which is known for its role in various chemical reactions and biological interactions.

Mechanisms of Biological Activity

- Inhibition of Protein Kinases :

- Anti-inflammatory Properties :

- Anticancer Activity :

Applications in Drug Development

The biological activity of this compound positions it as a promising candidate in several therapeutic areas:

- Cancer Therapy : Its ability to selectively inhibit cancer cell growth while sparing normal cells makes it an attractive candidate for further development.

- Neuroprotection : Given its anti-inflammatory properties, it may be beneficial in treating neurodegenerative diseases.

- Fluorescent Probes : The compound's unique structure allows it to function as a fluorescent probe in biochemical assays .

Table 1: Summary of Biological Activities

Notable Research Findings

A study published in MDPI highlighted the compound's potential as a GSK-3β inhibitor with an IC50 value as low as 8 nM. Additionally, it demonstrated significant anti-inflammatory activity by reducing NO levels at concentrations as low as 1 µM .

Q & A

Q. What are the primary synthetic strategies for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole, and how are they optimized for yield and purity?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety for coupling with halogenated isothiazoles. Key steps include:

- Pre-functionalization : Bromination or iodination of the isothiazole core at the 4-position .

- Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) with optimized ligand-to-metal ratios to minimize homocoupling by-products .

- Purification : Chromatography or recrystallization in ethanol/water mixtures to isolate the product. Yields >70% are achievable with rigorous exclusion of oxygen and moisture .

Methodological Tip: Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and confirm purity via ¹H/¹¹B NMR to detect residual boronic acid impurities .

Q. How do structural features of this compound influence its reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against protodeboronation, while the isothiazole ring’s electron-withdrawing nature accelerates oxidative addition with Pd catalysts. Comparative studies show:

- Electrophilicity : The isothiazole’s N-S heteroatom system increases electrophilicity at the 4-position, favoring coupling with aryl halides .

- Steric effects : Steric hindrance from the tetramethyl groups reduces undesired side reactions, improving selectivity in polyhalogenated systems .

Data Contradiction Alert: Some studies report lower reactivity with electron-rich aryl halides due to competing protodeboronation; this is mitigated by using PdCl₂(dppf) as a catalyst .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data when using this compound in Pd-mediated cross-coupling reactions?

Discrepancies in catalytic efficiency often arise from:

- Ligand effects : Bulky ligands (e.g., SPhos) improve turnover but may reduce solubility in aqueous systems .

- Temperature dependence : Optimal activity occurs at 20–35°C; higher temperatures degrade the boronic ester .

- By-product analysis : Homocoupling products (e.g., biphenyls) form at <3% yield under inert atmospheres, but aerial oxidation can increase this to 5–7% .

Methodological Solution: Use in situ IR spectroscopy to track boronic ester consumption and GC-MS to identify side products. Adjust solvent polarity (e.g., THF/H₂O) to suppress homocoupling .

Q. How can this compound be integrated into metal complexes for catalytic or biomedical applications?

The isothiazole’s lone pair on nitrogen enables coordination with transition metals (e.g., Pd, Cu). Key applications include:

- Catalysis : Pd-isothiazole complexes show superior activity in C–C bond formation, with turnover numbers (TON) exceeding 10⁴ in Suzuki reactions .

- Bioactivity : Cu(II) complexes exhibit antimicrobial activity (MIC ~5 µg/mL against S. aureus), attributed to thiazole ring interactions with bacterial membranes .

Experimental Design: For catalytic studies, employ silicon-oxide-supported Pd complexes to enable recyclability (10 cycles with <5% activity loss) . For bioactivity, use microdilution assays in Mueller-Hinton broth to determine MIC values .

Q. What analytical techniques are critical for characterizing stability and degradation pathways of this compound under physiological conditions?

Stability studies require:

- HPLC-MS : Detect hydrolysis products (e.g., boronic acid) in phosphate-buffered saline (pH 7.4) at 37°C .

- ¹¹B NMR : Monitor boronic ester degradation; signal at δ ~30 ppm indicates intact structure, while δ ~10 ppm corresponds to hydrolyzed boronic acid .

- X-ray crystallography : Confirm solid-state stability and intermolecular interactions (e.g., B–O bonding in crystal lattices) .

Data Interpretation: Hydrolysis half-life is ~48 hours in aqueous media, but stabilizes to >1 week when encapsulated in PEGylated liposomes .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving this compound?

Common pitfalls include:

- Intermediate instability : Protect boronic esters with trimethylamine during purification .

- Scale-up issues : Transition from batch to flow chemistry for improved heat/mass transfer; yields increase from 65% to 85% at >10 g scale .

Advanced Tip: Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce variability .

Q. What computational tools predict the compound’s interaction with biological targets or metal surfaces?

- Docking studies (AutoDock Vina) : Model interactions with kinase targets (e.g., EGFR) using the boronic ester as a phosphotyrosine mimetic .

- DFT calculations (Gaussian 16) : Analyze Pd–isothiazole bond strength and charge distribution to predict catalytic activity .

Validation: Cross-validate with experimental IC₅₀ values (e.g., 2.3 µM for EGFR inhibition) and XPS data for metal-surface interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。